molecular formula C4H10O3S B1195850 1-Butanesulfonic acid CAS No. 2386-47-2

1-Butanesulfonic acid

Cat. No. B1195850
CAS RN: 2386-47-2
M. Wt: 138.19 g/mol
InChI Key: QDHFHIQKOVNCNC-UHFFFAOYSA-N
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Patent
US05663201

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:5]([OH:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]>>[CH2:1]([S:5]([O-:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663201

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:5]([OH:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]>>[CH2:1]([S:5]([O-:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.